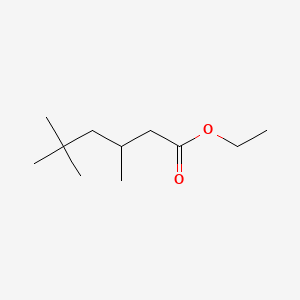

Ethyl 3,5,5-trimethylhexanoate

CAS No.: 67707-75-9

Cat. No.: VC3790186

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67707-75-9 |

|---|---|

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | ethyl 3,5,5-trimethylhexanoate |

| Standard InChI | InChI=1S/C11H22O2/c1-6-13-10(12)7-9(2)8-11(3,4)5/h9H,6-8H2,1-5H3 |

| Standard InChI Key | NMZMQQBBZRGLPJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C)CC(C)(C)C |

| Canonical SMILES | CCOC(=O)CC(C)CC(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3,5,5-trimethylhexanoate is systematically named as the ethyl ester of 3,5,5-trimethylhexanoic acid. Its structural attributes are critical to understanding its reactivity and applications:

Molecular Formula and Weight

Structural Representation

The compound features a central ester group () flanked by a branched alkyl chain. The SMILES notation () and InChIKey () highlight its branched topology, with methyl groups at positions 3, 5, and 5 on the hexanoate backbone .

Table 1: Key Identifiers of Ethyl 3,5,5-Trimethylhexanoate

| Property | Value | Source |

|---|---|---|

| CAS RN | 67707-75-9 | |

| EC Number | 266-959-4 | |

| Density (20°C) | 0.86 g/cm³ | |

| Boiling Point | 204.3°C at 101.325 kPa | |

| LogP (21.6°C) | 4.59 |

Physicochemical Properties

The compound’s physical and chemical properties are influenced by its branched structure, which reduces crystallinity and enhances solubility in nonpolar matrices.

Thermal and Solubility Profiles

-

Boiling point: 204.3°C at atmospheric pressure, necessitating vacuum distillation for purification .

-

Density: 0.86 g/cm³ at 20°C, lower than linear esters due to inefficient molecular packing .

-

Vapor pressure: 68.5 Pa at 25°C, indicating low volatility under ambient conditions .

-

Solubility: Miscible with organic solvents (e.g., hexane, ethyl acetate) but poorly soluble in water (700 mg/L at 20°C) .

Spectroscopic Characteristics

-

IR spectroscopy: Peaks at ~1730 cm (ester C=O stretch) and 1150–1250 cm (C-O ester bond) confirm functional group identity .

-

NMR: NMR signals at δ 4.0 ppm (ester-linked CH) and δ 1.2–1.6 ppm (methyl branches) provide structural verification .

Synthesis and Production

Esterification Reaction

The primary synthesis route involves acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with ethanol:

Industrial-Scale Optimization

-

Continuous flow reactors: Enhance reaction efficiency and scalability .

-

Purification: Distillation under reduced pressure (10–20 mmHg) isolates the ester from unreacted acid and alcohol .

Applications and Uses

Fragrance Industry

-

Odor profile: Fruity, green apple, and floral notes make it valuable in perfumes and flavorants .

-

Usage concentration: Typically 0.1–1.0% in consumer products to avoid olfactory fatigue .

Industrial Chemistry

-

Plasticizers: Improves flexibility in polymers by reducing glass transition temperatures .

-

Lubricant additives: Enhances thermal stability in high-temperature applications .

Analytical Chemistry

-

HPLC analysis: Separated using a reverse-phase C18 column with acetonitrile/water mobile phases (detection at 210 nm) .

Toxicological and Environmental Profile

Human Health Considerations

-

Genotoxicity: Negative in Ames test (up to 5000 µg/plate) and BlueScreen assay .

-

Repeated dose toxicity: Read-across data from ethyl 2-methylbutyrate suggest a NOAEL of 1000 mg/kg/day, yielding a margin of exposure (MOE) >192,000 at current use levels .

Ecotoxicology

-

Aquatic toxicity: 48-h EC for Daphnia magna = 0.729 mg/L, classifying it as hazardous to aquatic life .

-

Biodegradation: 13% degradation over 28 days (OECD 301F), indicating low environmental persistence .

Table 2: Environmental Risk Assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume